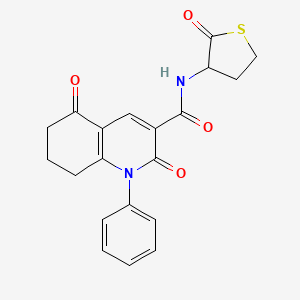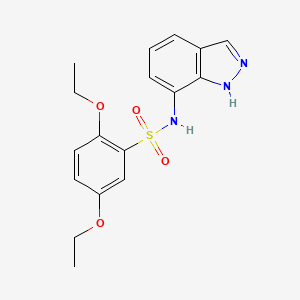![molecular formula C16H9ClF6N4O B11074622 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11074622.png)
5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluormethyl)-3,5-dihydro-4H-imidazol-4-on: ist eine komplexe organische Verbindung, die sowohl Pyridin- als auch Imidazolringe aufweist. Das Vorhandensein von Trifluormethylgruppen und einem Chloratom in seiner Struktur deutet auf potenzielle Anwendungen in verschiedenen Bereichen hin, darunter Pharmazeutika und Agrochemikalien. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was sie zu einem wertvollen Studienobjekt in der organischen Chemie macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluormethyl)-3,5-dihydro-4H-imidazol-4-on umfasst in der Regel mehrere Schritte:
Bildung des Pyridinrings: Das Ausgangsmaterial, 3-Chlor-5-(trifluormethyl)pyridin-2-amin, kann durch die Reaktion von 3-Chlor-5-(trifluormethyl)pyridin mit Ammoniak synthetisiert werden.
Bildung des Imidazolrings: Der Imidazolring kann durch die Reaktion des Pyridinderivats mit einem geeigneten Aldehyd und einem Amin unter sauren Bedingungen aufgebaut werden.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Pyridin- und Imidazolringe durch eine nucleophile Substitutionsreaktion, die oft durch eine Base wie Triethylamin erleichtert wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies kann Folgendes umfassen:
Temperaturkontrolle: Einhaltung bestimmter Temperaturen, um die Stabilität von Zwischenprodukten zu gewährleisten.
Katalysatoren: Verwendung von Katalysatoren, um die Reaktion zu beschleunigen und die Effizienz zu verbessern.
Reinigung: Anwendung von Techniken wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Phenylring, unterliegen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen abzielen und sie in Amine umwandeln.
Substitution: Das Chloratom im Pyridinring kann durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) für Oxidationsreaktionen.
Reduktionsmittel: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) für Reduktionsreaktionen.
Basen: Triethylamin oder Natriumhydroxid (NaOH) für Substitutionsreaktionen.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups and the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro functional groups but differs in the overall structure and applications.
N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups and is used in different chemical transformations.
Uniqueness
5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of trifluoromethyl groups, pyridyl ring, and imidazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H9ClF6N4O |
|---|---|
Molekulargewicht |
422.71 g/mol |
IUPAC-Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H9ClF6N4O/c17-10-6-9(15(18,19)20)7-24-12(10)27-14(16(21,22)23)13(28)25-11(26-14)8-4-2-1-3-5-8/h1-7H,(H,24,27)(H,25,26,28) |
InChI-Schlüssel |
ICUAIUACARGJDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11074542.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11074549.png)
![3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11074555.png)
![(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester](/img/structure/B11074559.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)
![1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11074570.png)


![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)

![3-(4-fluorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11074596.png)
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)
![4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11074608.png)
